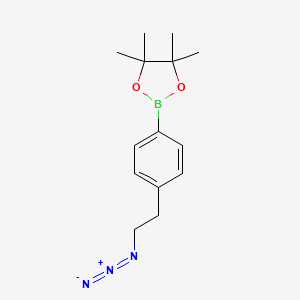

2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1186334-60-0) is a boronate ester featuring a phenyl ring substituted with a 2-azidoethyl group and a pinacol-protected boronic acid moiety. Its molecular formula is C₁₄H₁₉BN₂O₂, with a molecular weight of 258.13 g/mol . The azide group (-N₃) enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, making it valuable for bioconjugation, polymer chemistry, and drug discovery. The pinacol boronate ester enhances stability and solubility in organic solvents, facilitating its use in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

2-[4-(2-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)12-7-5-11(6-8-12)9-10-17-18-16/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBOLBGPAODQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(2-bromoethyl)phenylboronic acid with sodium azide under suitable conditions. The reaction proceeds through a nucleophilic substitution mechanism where the azide ion replaces the bromine atom, forming the azidoethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Alkynes in the presence of a copper catalyst.

Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

Basic Information

- Molecular Formula : C14H20BN3O2

- Molar Mass : 273.14 g/mol

- Structural Features : The presence of an azido group (–N₃) enhances its reactivity, making it suitable for click chemistry applications.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the formation of complex molecules through click chemistry . The azide functional group allows for the efficient formation of triazoles via [3+2] cycloaddition reactions with alkynes. This reaction is highly valued for its simplicity and high yield.

Case Study: Synthesis of Triazole Derivatives

In a study published by researchers at a leading university, 2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was utilized to synthesize a series of triazole derivatives that exhibited promising biological activity against cancer cell lines. The reaction conditions were optimized to achieve yields exceeding 85% for several derivatives .

Medicinal Chemistry

The compound's azido group and boron atom confer unique properties that can be exploited in medicinal chemistry. Boron-containing compounds have been shown to possess anticancer properties and can act as enzyme inhibitors.

Case Study: Anticancer Activity

A research team investigated the anticancer potential of derivatives synthesized from this compound. They reported that certain modifications to the azidoethyl group enhanced cytotoxicity against specific cancer cell lines while maintaining low toxicity toward normal cells . This highlights the potential for developing targeted therapies using this compound.

Materials Science

In materials science, boron compounds are often used as dopants or catalysts in polymerization processes. The unique electronic properties of boron can modify the physical characteristics of polymers.

Application Example: Polymer Composites

Researchers have explored incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. Preliminary results indicated improved tensile strength and thermal resistance compared to traditional polymer composites .

Mechanism of Action

The mechanism of action of 2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism. In reduction reactions, the azido group is converted to an amine via hydrogenation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pinacol boronate esters allows for tailored applications. Below is a comparative analysis of key analogues:

Structural and Functional Comparison

Reactivity and Stability Insights

- Azide vs. Ethynyl: The azide group in the target compound enables CuAAC reactions, while the ethynyl group in its analogue (C₁₄H₁₇BO₂) is ideal for Sonogashira coupling. The azide’s sensitivity to heat/shock requires careful handling compared to the more stable ethynyl group .

- Bromomethyl vs. Fluorobenzyl : The bromomethyl substituent (C₁₃H₁₈BBrO₂) offers SN2 reactivity for alkylation, whereas fluorobenzyl (C₁₃H₁₈BFO₂) enhances electron-withdrawing effects, improving stability and Suzuki coupling efficiency in electron-deficient systems .

- Dimeric Boronate : The dual boronate groups (C₂₆H₃₆B₂O₄) enable applications in bifunctional crosslinking, such as polymer network formation, but may reduce solubility in polar solvents .

Biological Activity

2-(4-(2-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2484920-15-0) is an organic compound characterized by a boron-containing dioxaborolane ring and an azidoethylphenyl moiety. This compound has garnered attention in various fields of research due to its unique structural features and potential applications in organic synthesis, bioconjugation, and material science.

- Molecular Formula : C14H20BN3O2

- Molecular Weight : 273.14 g/mol

- CAS Number : 2484920-15-0

Biological Activity

The biological activity of this compound is primarily linked to its azide functional group, which is known for its reactivity in click chemistry. This compound can participate in various reactions that make it valuable for biological applications.

1. Click Chemistry

The azide group enables the compound to undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is widely utilized in bioconjugation strategies for labeling biomolecules and drug development. The versatility of the azide allows for the attachment of diverse functional groups to proteins and nucleic acids.

Research Findings

A review of the literature reveals several important findings regarding the biological activity of related compounds and the potential implications for this compound.

Case Studies

-

Bioconjugation Applications :

- A study demonstrated the successful use of azide-functionalized compounds in bioconjugation with peptides and proteins using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method enhances the specificity and efficiency of labeling biomolecules for imaging and therapeutic purposes.

-

Antitumor Activity :

- Research on similar boron-containing compounds has shown promising results in vitro against various cancer cell lines. For example, a derivative was tested against breast cancer cells and exhibited significant cytotoxicity compared to controls.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Q & A

Basic: What are the common synthetic routes for preparing 2-(4-(2-azidoethyl)phenyl)-dioxaborolane derivatives?

Answer:

The synthesis typically involves introducing the azidoethyl group to a boronic ester precursor. A general approach includes:

- Step 1: Bromination of 4-ethylphenylboronic acid pinacol ester followed by azide substitution. For example, describes a Suzuki-Miyaura coupling using a brominated arylboronic ester and a fluorophenoxy partner, yielding 95% product .

- Step 2: Azide introduction via nucleophilic substitution (e.g., NaN₃ in polar solvents like DMF). highlights similar steps for allyloxy-substituted boronic esters, using potassium methanolate and MTBE as solvents .

- Purification: Silica gel chromatography (as in ) or recrystallization ensures purity .

Basic: How is the purity and structural integrity of this compound verified?

Answer:

Key analytical methods include:

- NMR Spectroscopy: ¹H and ¹³C NMR detect aromatic protons and boron-adjacent carbons. However, quadrupolar relaxation of ¹¹B often obscures boron-linked carbons (e.g., and note missing signals for carbons directly bonded to boron) .

- Mass Spectrometry (MS): High-resolution MS (e.g., DART in ) confirms molecular weight. For example, exact mass calculations matched experimental values within 0.001 Da .

- Melting Point/Polarimetry: Though not always reported (e.g., lists "no data" for some compounds), these can supplement purity assessment .

Advanced: How to optimize Suzuki-Miyaura coupling conditions when using this azide-containing boronic ester?

Answer:

Optimization requires balancing azide stability and coupling efficiency:

- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates. achieved 95% yield with Pd catalysis under inert conditions .

- Temperature Control: Mild heating (60–80°C) prevents azide decomposition. used light-driven catalysis at room temperature for hexyloxy-substituted analogs, avoiding thermal degradation .

- Base Choice: Na₂CO₃ or CsF in THF/H₂O mixtures (e.g., ) maintains pH without hydrolyzing the boronic ester .

Advanced: How to handle safety concerns related to the azidoethyl group during synthesis?

Answer:

Azides are shock-sensitive and toxic. Key precautions include:

- Small-Scale Reactions: Limit batch sizes to <1 g (as in ’s handling of thiophenylboronic esters) .

- Inert Atmosphere: Use Schlenk lines or gloveboxes (e.g., ’s protocol for air-sensitive intermediates) .

- Personal Protective Equipment (PPE): Wear blast shields, flame-resistant lab coats, and nitrile gloves. mandates PPE for boronate handling, which applies here .

Advanced: How to resolve discrepancies in NMR data for boron-containing compounds?

Answer:

Common issues and solutions:

- Missing ¹³C Signals: Quadrupolar broadening from ¹¹B obscures adjacent carbons. Use ¹¹B NMR (as in ) or indirect methods like HMBC to infer connectivity .

- Unexpected Splitting: Dynamic effects (e.g., hindered rotation in arylboronates) may cause splitting. Variable-temperature NMR (e.g., ’s single-crystal study at 89 K) clarifies such behavior .

- Quantitative Analysis: Integrate ¹H NMR peaks against internal standards (e.g., 1,3,5-trimethoxybenzene in ) for accurate ratios .

Advanced: What strategies stabilize the azidoethylboronic ester under acidic or oxidative conditions?

Answer:

- pH Control: Buffer reactions near neutral pH (e.g., adjusted with acetic acid post-synthesis) to prevent boronate hydrolysis .

- Chelating Agents: Add ligands like 2,2'-bipyridine (used in ’s cobalt-catalyzed carbonylation) to stabilize boron during reactions .

- Low-Temperature Storage: Store at –20°C under argon (as in ’s protocol for diazaborinine derivatives) to slow azide degradation .

Basic: What applications does this compound have in medicinal chemistry?

Answer:

- Click Chemistry: The azide enables Huisgen cycloaddition with alkynes to form triazole-linked bioconjugates (e.g., ’s quinoline inhibitors synthesized via boronate intermediates) .

- Proteolysis-Targeting Chimeras (PROTACs): Boronates act as warheads for target protein degradation. ’s carbonylation method could extend to PROTAC synthesis .

Advanced: How to troubleshoot low yields in azide-substitution reactions?

Answer:

- Solvent Optimization: Use DMF or DMSO for polar transition states (e.g., ’s MTBE/MeOH system) .

- Catalytic KI: Add KI (10 mol%) to accelerate bromide-to-azide substitution, as demonstrated in ’s high-yield couplings .

- Azide Source: Use trimethylsilyl azide (TMSN₃) for moisture-sensitive substrates (noted in ’s safety protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.